trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
Overview
Description
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride: is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Pyrrolidine-3,4-diyldimethanol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve:
- Batch or continuous reactors
- Purification steps: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: trans-Pyrrolidine-3,4-diyldimethanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
- Reduction: It can be reduced to form simpler alcohol derivatives.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
- Oxidation products: Aldehydes, carboxylic acids
- Reduction products: Alcohol derivatives
- Substitution products: Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry:
- Catalysis: Used as a ligand in catalytic reactions.
- Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
- Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
- Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
- Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Pyrrolidine-3,4-diyldimethanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
- Pyrrolidine: The parent compound, simpler in structure.
- Pyrrolidine-2,5-dione: Another derivative with different functional groups.
- Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: trans-Pyrrolidine-3,4-diyldimethanol hydrochloride is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHFPPLNZYSOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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